molecular formula C16H15FN2O2S B15018790 O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B15018790
M. Wt: 318.4 g/mol
InChI Key: VNUAESLTGNEYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylcarbamothioyl group, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the reaction of 4-fluoroaniline with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the reaction’s efficiency and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-ETHOXYPHENYL)BENZAMIDE
  • METHYL 2-[(DIMETHYLCARBAMOTHIOYL)OXY]-4-METHOXYBENZOATE

Uniqueness

4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-FLUOROPHENYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

O-[4-[(4-fluorophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C16H15FN2O2S/c1-19(2)16(22)21-14-9-3-11(4-10-14)15(20)18-13-7-5-12(17)6-8-13/h3-10H,1-2H3,(H,18,20)

InChI Key

VNUAESLTGNEYSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.